REACTION_CXSMILES
|
C([SiH](CC)CC)C.[Br:8][CH2:9][C:10]([C:12]1[C:17]([CH3:18])=[CH:16][C:15]([NH:19][C:20](=[O:22])[CH3:21])=[C:14]([CH3:23])[CH:13]=1)=O>FC(F)(F)C(O)=O>[Br:8][CH2:9][CH2:10][C:12]1[C:17]([CH3:18])=[CH:16][C:15]([NH:19][C:20](=[O:22])[CH3:21])=[C:14]([CH3:23])[CH:13]=1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
N-[4-(2-bromo-acetyl)-2,5-dimethyl-phenyl]-acetamide
|
Quantity
|
28.88 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=C(C=C1C)NC(C)=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred until a homogenous mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained (15 minutes)
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled flask
|
Type
|
CUSTOM
|
Details
|
The flask was capped with a Dryerite-filled tube (as a gas outlet)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred on ice bath for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
Water (100 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
STIRRING
|
Details
|
occasionally shaken for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with plenty of hexane and water
|
Type
|
CUSTOM
|
Details
|
dried by air suction
|
Reaction Time |
1 d |
Name
|
|
Type
|
|
Smiles
|
BrCCC1=CC(=C(C=C1C)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |